3,4-dichloro-N-(4-hydroxybutyl)benzamide
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Overview
Description
3,4-dichloro-N-(4-hydroxybutyl)benzamide is an organic compound belonging to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, due to their structural versatility and biological activity. This compound, in particular, features a benzamide core substituted with two chlorine atoms at the 3 and 4 positions and a hydroxybutyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(4-hydroxybutyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-hydroxybutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(4-hydroxybutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 3,4-dichloro-N-(4-oxobutyl)benzamide.
Reduction: Formation of 3,4-dichloro-N-(4-aminobutyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-dichloro-N-(4-hydroxybutyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4-hydroxybutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl group may enhance the compound’s ability to interact with hydrophilic regions of the target, while the dichlorobenzamide core can interact with hydrophobic regions. This dual interaction can modulate the activity of the target, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-(4-hydroxyphenyl)benzamide
- 3,5-dichloro-N-(4-hydroxybutyl)benzamide
- 2,4-dichloro-N-(4-hydroxybutyl)benzamide
Uniqueness
3,4-dichloro-N-(4-hydroxybutyl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the hydroxybutyl group provides additional sites for chemical modification, potentially leading to derivatives with enhanced properties.
Properties
IUPAC Name |
3,4-dichloro-N-(4-hydroxybutyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c12-9-4-3-8(7-10(9)13)11(16)14-5-1-2-6-15/h3-4,7,15H,1-2,5-6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFFNPRGHYTBRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCCCO)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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